N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE
Description
N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a benzothiazole-derived compound featuring a brominated benzothiazole core, a dimethylaminoethyl side chain, and a carboxamide linkage.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4OS2.ClH/c1-23(2)7-8-24(19-22-15-6-4-13(20)10-17(15)27-19)18(25)12-3-5-14-16(9-12)26-11-21-14;/h3-6,9-11H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCNQPGEWOKHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Bromination: The benzo[d]thiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The brominated benzo[d]thiazole is reacted with 2-(dimethylamino)ethylamine to form the desired amide compound.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes using batch or continuous flow reactors. The reaction conditions would be optimized for yield, purity, and cost-effectiveness. Purification steps such as recrystallization, chromatography, or distillation may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Reduced derivatives with the bromine atom replaced by hydrogen.
Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.
Scientific Research Applications
N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Material Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Industrial Chemistry: Application as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structure diverges from benzodithiazine derivatives reported in the evidence (e.g., 6-chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine and methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) in three key aspects:
Core Heterocycle : The target compound contains a benzothiazole core, whereas benzodithiazines feature fused dithiazine and benzene rings with sulfonyl groups (SO₂), which enhance electron-withdrawing properties .
Substituents: The bromo and dimethylaminoethyl groups in the target compound contrast with the chloro, methyl, and carboxylate substituents in benzodithiazines. Bromination may improve binding affinity in halogen-rich enzyme pockets, while dimethylaminoethyl groups could enhance solubility and cellular uptake .
Functional Groups : The carboxamide linkage in the target differs from hydrazine and ester functionalities in benzodithiazines, which are critical for hydrogen bonding and metabolic stability .
Spectroscopic and Physicochemical Properties
A comparative analysis of spectroscopic data highlights critical differences:
Pharmacological Implications
The bromine atom in the target may confer enhanced kinase inhibition, as seen in other brominated heterocycles .
Notes
- The provided evidence lacks direct data on the target compound; comparisons are inferred from structural analogs.
- Further studies are required to validate the compound’s synthesis, stability, and biological activity.
Biological Activity
N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₅BrN₂S₂·HCl
- CAS Number : 16628-26-5
The presence of bromine and dimethylamino groups in its structure contributes to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that benzothiazole compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).
- Mechanism : The compound induces apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .
Anti-inflammatory Properties
Benzothiazole derivatives have also been evaluated for their anti-inflammatory effects. The compound has been shown to decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role in treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective properties of benzothiazole derivatives have been documented in several studies. These compounds may inhibit pathways involved in neurodegeneration, making them candidates for further investigation in neuroprotective drug development .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can bind to specific receptors that regulate cell proliferation and survival.
Study 1: Anticancer Activity Assessment
A study conducted on a series of novel benzothiazole compounds demonstrated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. The lead compound from this series exhibited potent cytotoxicity against multiple cancer cell lines .
Study 2: In Vivo Efficacy
In vivo studies on animal models have shown that certain benzothiazole derivatives can reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents. This highlights their potential as adjunct therapies in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(6-Bromo-1,3-benzothiazol-2-yl)acetamide | Structure | Antitumor, anti-inflammatory |
| N-(6-Bromo-1,3-benzothiazol-2-yl)-cyclopropanecarboxamide | Structure | Moderate anti-inflammatory |
| N-(6-Bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide | Structure | Strong antitumor activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide hydrochloride?
- Methodology : The synthesis involves multi-step reactions, including bromination of benzothiazole precursors and coupling with dimethylaminoethyl groups. A common approach uses coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation under anhydrous conditions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility, while temperature control (0–25°C) ensures reaction efficiency .
- Troubleshooting : Low yields may result from incomplete bromination or moisture contamination. Purification via column chromatography or recrystallization in ethanol is recommended .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirms aromatic proton environments (6.5–8.5 ppm) and dimethylaminoethyl group signals (δ ~2.2–3.5 ppm) .
- Mass Spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : The hydrochloride salt enhances aqueous solubility (tested in PBS or DMSO), critical for biological assays. Precipitation issues in buffers may require pH adjustment .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Storage at –20°C in desiccated form is advised .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for scaling up synthesis?
- Parameters :
- Catalyst Screening : Test alternatives to DCC (e.g., HATU) for improved coupling efficiency .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., THF) to reduce side reactions .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Q. What strategies are effective in resolving contradictions in reported biological activity data?
- Case Example : Discrepancies in cytotoxicity (e.g., IC₅₀ values across cell lines) may arise from assay conditions (e.g., serum concentration, exposure time).
- Solutions :
- Standardize protocols (e.g., MTT assay with 48–72 hr incubation) .
- Validate target engagement via Western blotting or enzymatic assays (e.g., kinase inhibition) .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Approaches :
- Molecular Docking : Predict binding affinities to targets like kinases or DNA repair enzymes using software (e.g., AutoDock Vina) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions .
Q. What methodologies address low reproducibility in biological assays?
- Experimental Design :
- Include positive controls (e.g., staurosporine for apoptosis assays) .
- Use isogenic cell lines to minimize genetic variability .
- Statistical Analysis : Apply ANOVA with post-hoc tests to differentiate assay noise from true effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
